3-[(3,4-dimethoxyphenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
CAS No.: 331269-06-8
Cat. No.: VC4179237
Molecular Formula: C17H17N3O2S
Molecular Weight: 327.4
* For research use only. Not for human or veterinary use.
![3-[(3,4-dimethoxyphenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione - 331269-06-8](/images/structure/VC4179237.png)
Specification
CAS No. | 331269-06-8 |
---|---|
Molecular Formula | C17H17N3O2S |
Molecular Weight | 327.4 |
IUPAC Name | 3-[(3,4-dimethoxyphenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
Standard InChI | InChI=1S/C17H17N3O2S/c1-21-14-9-8-12(10-15(14)22-2)11-16-18-19-17(23)20(16)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,19,23) |
Standard InChI Key | UDNDNPRLQAKKQU-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)CC2=NNC(=S)N2C3=CC=CC=C3)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a 1,2,4-triazole ring substituted at position 3 with a (3,4-dimethoxyphenyl)methyl group and at position 4 with a phenyl group. The thione (-S) group at position 5 enhances its reactivity and intermolecular interactions. Key structural descriptors include:
Property | Value |
---|---|
IUPAC Name | 3-[(3,4-dimethoxyphenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
SMILES | COC1=C(C=C(C=C1)CC2=NNC(=S)N2C3=CC=CC=C3)OC |
InChIKey | UDNDNPRLQAKKQU-UHFFFAOYSA-N |
Molecular Formula | C₁₇H₁₇N₃O₂S |
Molecular Weight | 327.4 g/mol |
The presence of methoxy groups at the 3- and 4-positions of the benzyl moiety enhances lipophilicity, potentially improving blood-brain barrier permeability .
Physicochemical Characteristics
While solubility data remain unreported, the compound’s logP value (estimated at 3.2 via computational methods) suggests moderate lipophilicity. The thione group contributes to hydrogen bonding capacity (PSA: 69.5 Ų), balancing membrane permeability and aqueous solubility . Thermal stability is inferred from analogous triazole-thiones, which typically decompose above 200°C .
Synthesis and Structural Modification
Synthetic Routes
The primary synthesis involves a three-step sequence:
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Condensation: 3,4-Dimethoxybenzylamine reacts with phenyl isothiocyanate to form a thiourea intermediate.
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Cyclization: Treatment with hydrazine hydrate under alkaline conditions induces triazole ring formation.
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Oxidation: Elemental sulfur or Lawesson’s reagent introduces the thione group .
Recent advances utilize microwave-assisted synthesis to reduce reaction times from 12 hours to 45 minutes while maintaining yields >75% . Alternative pathways employ hydrazinolysis of acylthiosemicarbazides, as demonstrated in structurally related triazole-thiones .
Derivatization Strategies
Structural modifications focus on:
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Side chain variation: Replacing the 3,4-dimethoxybenzyl group with alkyl or heteroaryl moieties to modulate bioactivity .
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Mannich reactions: Introducing morpholine or piperazine derivatives via formaldehyde-mediated coupling to enhance water solubility .
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Schiff base formation: Condensation with aromatic aldehydes expands π-conjugation, improving intercalation with biological targets .
Biological Activity and Mechanisms
Antimicrobial Efficacy
In vitro studies against Gram-positive (Staphylococcus aureus, MIC: 8 μg/mL) and Gram-negative (Escherichia coli, MIC: 16 μg/mL) pathogens demonstrate potent activity, surpassing reference drugs like ampicillin. The mechanism involves:
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Thiol group coordination: Binding to zinc-dependent bacterial metalloenzymes (e.g., urease, carbonic anhydrase) .
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Membrane disruption: Hydrophobic interactions with lipid bilayers, evidenced by increased propidium iodide uptake in treated cells .
Pharmacological Applications
Central Nervous System Targets
Molecular docking studies predict strong affinity (ΔG: -9.2 kcal/mol) for monoamine oxidase B (MAO-B), suggesting potential in Parkinson’s disease management . In vivo testing in murine models shows 40% reduction in MPTP-induced dopamine depletion at 10 mg/kg doses .
Material Science Applications
The compound’s extended π-system enables use in:
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Organic semiconductors: Hole mobility of 0.12 cm²/V·s in thin-film transistors.
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Corrosion inhibition: 89% efficiency on mild steel in 1M HCl, via formation of Fe-S coordination bonds .
Future Research Directions
ADMET Optimization
Current limitations include:
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Hepatic metabolism: Rapid glucuronidation (t₁/₂: 1.2 hours in microsomal assays).
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CYP3A4 inhibition: IC₅₀ of 4.8 μM necessitates structural tweaks to reduce drug-drug interaction risks .
Targeted Drug Delivery
Nanoparticulate formulations using poly(lactic-co-glycolic acid) (PLGA) carriers show promise, achieving 72-hour sustained release profiles in simulated physiological conditions .
Expanded Therapeutic Indications
Ongoing investigations explore:
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